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Compound of Interest

Compound Name: Desthiazolylmethyl ritonavir

Cat. No.: B561960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide laboratory

professionals in the effective use of Ritonavir EP Impurity L. This document provides detailed

methodologies for the application of this impurity as a reference standard in analytical testing,

as well as protocols for investigating its potential biological activities.

Introduction
Ritonavir EP Impurity L, chemically known as (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-

[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-3-

phenylpropyl]oxazolidin-2-one, is a known impurity of the antiretroviral drug Ritonavir.[1][2] In

pharmaceutical development and quality control, the use of well-characterized impurity

standards is crucial for the accurate identification and quantification of impurities in drug

substances and products.[3][4] This ensures the safety, efficacy, and quality of the final

pharmaceutical product. Ritonavir EP Impurity L is primarily utilized as a reference standard in

analytical method development, validation, and routine quality control testing of Ritonavir.[1][2]

Physicochemical Properties
A summary of the known physicochemical properties of Ritonavir EP Impurity L is provided in

the table below. This information is essential for its proper handling, storage, and use in the

laboratory.
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Property Value Reference

Chemical Name

(4S,5S)-4-benzyl-5-[(2S)-2-

[[(2S)-3-methyl-2-[[methyl[[2-

(1-methylethyl)thiazol-4-

yl]methyl]carbamoyl]amino]but

anoyl]amino]-3-

phenylpropyl]oxazolidin-2-one

[1][2]

Synonyms

Desthiazolylmethyl Ritonavir;

Ritonavir Oxazolidinone

Derivative

[1]

CAS Number 256328-82-2 [1][5]

Molecular Formula C₃₃H₄₃N₅O₄S [5][6]

Molecular Weight 605.79 g/mol [6]

Appearance Solid [7]

Solubility

Slightly soluble in Chloroform,

DMSO (with sonication), and

Methanol.

[7]

Storage Store at 2-8°C. [8]

Application as an Analytical Reference Standard
The primary application of Ritonavir EP Impurity L is as a reference standard for the

identification and quantification of this specific impurity in Ritonavir drug substance and drug

products using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Quantification of Ritonavir EP
Impurity L in a Ritonavir Sample by RP-HPLC
This protocol outlines a reverse-phase HPLC method for the separation and quantification of

Ritonavir EP Impurity L.

3.1.1. Materials and Reagents
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Ritonavir EP Impurity L Reference Standard

Ritonavir Active Pharmaceutical Ingredient (API) test sample

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium Acetate (analytical grade)

Water (HPLC grade)

Volumetric flasks and pipettes

HPLC system with UV detector

Analytical balance

3.1.2. Chromatographic Conditions
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Parameter Condition

Column C18, 4.6 mm x 250 mm, 5 µm

Mobile Phase A
0.02 M Ammonium Acetate in Water : Methanol

(55:45, v/v)

Mobile Phase B Acetonitrile : Methanol (30:70, v/v)

Gradient Time (min)

0
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Flow Rate 0.8 mL/min

Column Temperature 30°C

Detection Wavelength 240 nm

Injection Volume 10 µL

3.1.3. Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

Standard Stock Solution of Ritonavir EP Impurity L (100 µg/mL): Accurately weigh

approximately 10 mg of Ritonavir EP Impurity L Reference Standard into a 100 mL

volumetric flask. Dissolve in and dilute to volume with Diluent.

Standard Solution (1 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL

volumetric flask and dilute to volume with Diluent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Solution (1000 µg/mL of Ritonavir): Accurately weigh approximately 100 mg of the

Ritonavir API test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume

with Diluent.

3.1.4. Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

Inject the Diluent (as a blank) to ensure no interfering peaks are present.

Inject the Standard Solution and record the chromatogram. The retention time of Ritonavir

EP Impurity L will be determined from this injection.

Inject the Test Solution and record the chromatogram.

Identify the peak corresponding to Ritonavir EP Impurity L in the Test Solution chromatogram

by comparing the retention time with that of the Standard Solution.

Calculate the amount of Ritonavir EP Impurity L in the test sample using the formula:

% Impurity L = (Area of Impurity L in Test / Area of Impurity L in Standard) x (Concentration of

Standard / Concentration of Test) x 100

3.1.5. System Suitability

The system suitability should be checked before analysis. The parameters should meet the

following criteria:

Tailing factor for the Ritonavir peak: Not more than 2.0.

Theoretical plates for the Ritonavir peak: Not less than 2000.

Relative Standard Deviation (RSD) for replicate injections of the Standard Solution: Not more

than 2.0%.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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